Direct Comparison of Complexation-Induced NMR Chemical Shifts for N-Ethyl-2,4-dinitrobenzenesulfonamide vs. Corresponding Benzamide
A study directly compared the NMR chemical shift changes of N-ethyl-2,4-dinitrobenzenesulfonamide (a close analog of the target compound) and its corresponding benzamide upon complexation with 2,6-dimethylaniline (DMA). This provides quantifiable evidence of the sulfonamide moiety's differential behavior in intermolecular interactions compared to the amide group, which is relevant to understanding the target compound's potential recognition properties [1].
| Evidence Dimension | NMR Chemical Shift Change (Δδ, ppm) of Aromatic Proton H5 upon Complexation with DMA |
|---|---|
| Target Compound Data | N-ethyl-2,4-dinitrobenzenesulfonamide: 0.3014 ppm |
| Comparator Or Baseline | N-ethyl-2,4-dinitrobenzamide: 0.3242 ppm |
| Quantified Difference | -0.0228 ppm (lower shift for sulfonamide) |
| Conditions | NMR spectroscopy in chloroform-d solution |
Why This Matters
The differential NMR shift indicates that the sulfonamide group, as opposed to an amide, engages in weaker or geometrically distinct interactions with aromatic donors like DMA, which can influence molecular recognition and supramolecular assembly design.
- [1] PMC. (2007). Table 1: Observed changes in the chemical shifts of N-ethyl-2,4-dinitrobenzamide and N-ethyl-2,4-dinitrobenzenesulfonamide when complexed with 2,6-dimethylaniline (DMA). Int J Nanomedicine, 2(3), 449-459. View Source
